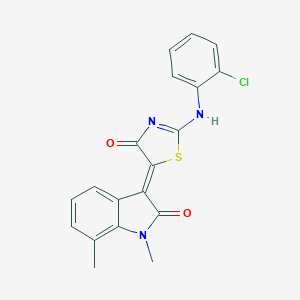![molecular formula C23H15ClI2N4O2S B308400 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol](/img/structure/B308400.png)
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol, also known as CDIBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been found to interact with various molecular targets, including tyrosine kinases, topoisomerases, and G protein-coupled receptors, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. This compound has also been found to have a positive effect on the central nervous system, exhibiting anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the main advantages of 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol is its potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further investigation of the mechanism of action of this compound, including its interaction with various molecular targets and cellular signaling pathways. Additionally, the potential applications of this compound in other fields, such as materials science and nanotechnology, should also be explored.
合成法
The synthesis of 4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol involves a multi-step reaction sequence that includes the condensation of 2,6-diiodophenol with 2-chlorobenzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminobenzoxazole. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol has shown promising results in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In pharmacology, this compound has been shown to have a positive effect on the central nervous system, exhibiting anxiolytic and antidepressant-like effects in animal models. In biochemistry, this compound has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, which are involved in various cellular processes.
特性
分子式 |
C23H15ClI2N4O2S |
|---|---|
分子量 |
700.7 g/mol |
IUPAC名 |
4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-diiodophenol |
InChI |
InChI=1S/C23H15ClI2N4O2S/c24-15-7-3-1-5-12(15)11-33-23-28-22-19(29-30-23)14-6-2-4-8-18(14)27-21(32-22)13-9-16(25)20(31)17(26)10-13/h1-10,21,27,31H,11H2 |
InChIキー |
HJQCXTPTASECKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=C(C(=C5)I)O)I)N=N2)Cl |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=C(C(=C5)I)O)I)N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-methoxy-6-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B308317.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![1-[6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308322.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308328.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![2-Thioxo-5-(3,4,5-trimethoxybenzylidene)-3-[(3,4,5-trimethoxybenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B308333.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308339.png)